2-Amino-4-(3-bromo-phenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
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Overview
Description
2-Amino-4-(3-bromo-phenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a heterocyclic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(3-bromo-phenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile typically involves a multi-component reaction. One common method involves the reaction of 3-bromo-benzaldehyde, malononitrile, and dimedone in the presence of a catalyst. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, and the mixture is heated under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(3-bromo-phenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-4-(3-bromo-phenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 2-Amino-4-(3-bromo-phenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile involves its interaction with specific molecular targets. For instance, in anticancer studies, it has been shown to induce apoptosis in cancer cells by activating caspase pathways and causing cell cycle arrest . The compound’s ability to inhibit certain enzymes also contributes to its antimicrobial and anti-inflammatory properties.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-(4-bromo-phenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
- 2-Amino-4-(3-chloro-phenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
- 2-Amino-4-(3-methyl-phenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
Uniqueness
What sets 2-Amino-4-(3-bromo-phenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile apart from similar compounds is the presence of the bromine atom at the 3-position of the phenyl ring. This substitution can significantly influence the compound’s reactivity and biological activity, making it a unique candidate for various applications .
Properties
Molecular Formula |
C16H13BrN2O2 |
---|---|
Molecular Weight |
345.19 g/mol |
IUPAC Name |
2-amino-4-(3-bromophenyl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile |
InChI |
InChI=1S/C16H13BrN2O2/c17-10-4-1-3-9(7-10)14-11(8-18)16(19)21-13-6-2-5-12(20)15(13)14/h1,3-4,7,14H,2,5-6,19H2 |
InChI Key |
DVFNILOIQNVJEU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(C(=C(O2)N)C#N)C3=CC(=CC=C3)Br)C(=O)C1 |
Origin of Product |
United States |
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